(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 136465-81-1
VCID: VC20783886
InChI: InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11-,12-/m0/s1
SMILES: CC(C)(C)NC(=O)C1CC2CCCCC2CN1
Molecular Formula: C14H26N2O
Molecular Weight: 238.37 g/mol

(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide

CAS No.: 136465-81-1

Cat. No.: VC20783886

Molecular Formula: C14H26N2O

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

(3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide - 136465-81-1

Specification

CAS No. 136465-81-1
Molecular Formula C14H26N2O
Molecular Weight 238.37 g/mol
IUPAC Name (3S,4aS,8aR)-N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide
Standard InChI InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)/t10-,11-,12-/m0/s1
Standard InChI Key UPZBXVBPICTBDP-SRVKXCTJSA-N
Isomeric SMILES CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@H]2CN1
SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1
Canonical SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator